Cas no 93206-09-8 (BnO-PEG1-CH2COOH)

BnO-PEG1-CH2COOH structure
BnO-PEG1-CH2COOH structure
Product Name:BnO-PEG1-CH2COOH
Número CAS:93206-09-8
MF:C11H14O4
Megavatios:210.226463794708
CID:752811
Update Time:2024-10-26

BnO-PEG1-CH2COOH Propiedades químicas y físicas

Nombre e identificación

    • Acetic acid, [2-(phenylmethoxy)ethoxy]-
    • 2-(2-(benzyloxy)ethoxy)acetic acid
    • 2-(2-phenylmethoxyethoxy)acetic acid
    • 2-[2-(Phenylmethoxy)ethoxy]acetic acid (ACI)
    • Acetic acid, [2-(phenylmethoxy)ethoxy]- (9CI)
    • 2-(Benzyloxy)ethoxyacetic acid
    • 2-[2-(Benzyloxy)ethoxy]acetic acid
    • BnO-PEG1-CH2COOH
    • Renchi: 1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)
    • Clave inchi: WEBYLMXBPGYVLS-UHFFFAOYSA-N
    • Sonrisas: O=C(COCCOCC1C=CC=CC=1)O

BnO-PEG1-CH2COOH PrecioMás >>

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BnO-PEG1-CH2COOH Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Benzyl-substituted tetracyclic heterocyclic compounds as PDE5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Benzyl-substituted tetracyclic heterocyclic compounds as phosphodiesterase type 5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -65 °C; < -60 °C; 10 min, < -60 °C
1.2 Solvents: Dichloromethane ;  < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ;  -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water ;  40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Stephen; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referencia
Targeting chimeric compound, pharmaceutical composition, preparation method and use
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions
, United States, , ,

Métodos de producción 6

Condiciones de reacción
Referencia
Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them
, Japan, , ,

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Condiciones de reacción
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Preparation of furopyridine derivatives as FXa inhibitors
, Japan, , ,

Métodos de producción 8

Condiciones de reacción
Referencia
Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis
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Métodos de producción 9

Condiciones de reacción
Referencia
Novel compounds derived from menthol and use as refreshing agent
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referencia
Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions and their preparation
, European Patent Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Synthesis and Evaluation of New Spacers for Use as dsDNA End-Caps
Ng, Pei-Sze; Laing, Brian M.; Balasundarum, Ganesan; Pingle, Maneesh; Friedman, Alan; et al, Bioconjugate Chemistry, 2010, 21(8), 1545-1553

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 40 min
1.2 cooled; 1 d, rt
Referencia
Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them
, United States, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 40 min, cooled
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Preparation of 1,2,3,4-tetrahydro-1,5-naphthyridin-4-amines as cholesteryl ester transfer protein inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1. [Erratum to document cited in CA151:484682]
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Steven; et al, Organic & Biomolecular Chemistry, 2009, 7(24), 5275-5276

Métodos de producción 15

Condiciones de reacción
Referencia
Preparation of carboxamide derivatives as FXa inhibitors
, Japan, , ,

Métodos de producción 16

Condiciones de reacción
Referencia
Preparation of amide type carboxamide derivatives as anticoagulants
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
Referencia
Preparation of 4-aminoimidazo[5,4-g]quinazolines as inhibitors of tyrosine kinase-mediated signal transduction.
, World Intellectual Property Organization, , ,

BnO-PEG1-CH2COOH Raw materials

BnO-PEG1-CH2COOH Preparation Products

BnO-PEG1-CH2COOH Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93206-09-8)BnO-PEG1-CH2COOH
Número de pedido:A1041624
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:11
Precio ($):314.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93206-09-8)BnO-PEG1-CH2COOH
A1041624
Pureza:99%
Cantidad:5g
Precio ($):314.0